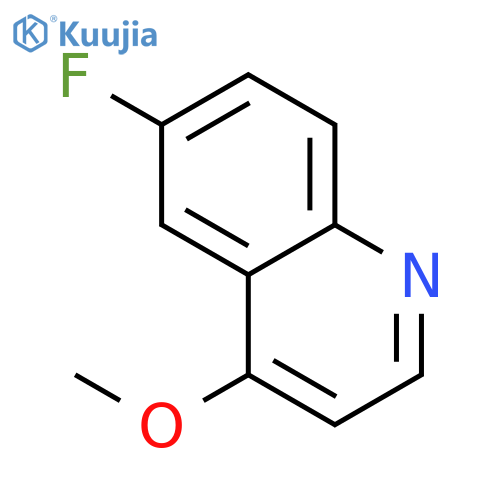Cas no 61293-17-2 (6-Fluoro-4-methoxyquinoline)

6-Fluoro-4-methoxyquinoline structure
商品名:6-Fluoro-4-methoxyquinoline
6-Fluoro-4-methoxyquinoline 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-4-methoxyquinoline
- 4-Methoxy-6-fluoroquinoline
- CTK2F1730
- KB-199438
- WCJDENBNMSTOGC-UHFFFAOYSA-N
- AKOS006284302
- DTXSID80613278
- SCHEMBL11727493
- 61293-17-2
- SB68349
- BS-29037
-
- インチ: InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3
- InChIKey: WCJDENBNMSTOGC-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=NC2=C1C=C(C=C2)F
計算された属性
- せいみつぶんしりょう: 177.05900
- どういたいしつりょう: 177.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.221
- ふってん: 250 ºC
- フラッシュポイント: 105 ºC
- PSA: 22.12000
- LogP: 2.38250
6-Fluoro-4-methoxyquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146223-1g |
6-fluoro-4-methoxyquinoline |
61293-17-2 | 97% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM146223-1g |
6-fluoro-4-methoxyquinoline |
61293-17-2 | 97% | 1g |
$632 | 2021-08-05 | |
| Chemenu | CM146223-5g |
6-fluoro-4-methoxyquinoline |
61293-17-2 | 97% | 5g |
$*** | 2023-05-30 | |
| Alichem | A189007131-1g |
6-Fluoro-4-methoxyquinoline |
61293-17-2 | 97% | 1g |
$560.32 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739149-5g |
6-Fluoro-4-methoxyquinoline |
61293-17-2 | 98% | 5g |
¥8169.00 | 2024-05-06 | |
| 1PlusChem | 1P00EDL4-5g |
BUTTPARK 89\09-89 |
61293-17-2 | 96% | 5g |
$875.00 | 2025-02-27 | |
| A2B Chem LLC | AG69992-1g |
6-Fluoro-4-methoxyquinoline |
61293-17-2 | 96% | 1g |
$282.00 | 2024-04-19 | |
| A2B Chem LLC | AG69992-5g |
6-Fluoro-4-methoxyquinoline |
61293-17-2 | 96% | 5g |
$825.00 | 2024-04-19 | |
| 1PlusChem | 1P00EDL4-1g |
BUTTPARK 89\09-89 |
61293-17-2 | 96% | 1g |
$294.00 | 2025-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739149-1g |
6-Fluoro-4-methoxyquinoline |
61293-17-2 | 98% | 1g |
¥2719.00 | 2024-05-06 |
6-Fluoro-4-methoxyquinoline 関連文献
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
61293-17-2 (6-Fluoro-4-methoxyquinoline) 関連製品
- 21873-50-7(6-Fluoro-4-hydroxyquinoline)
- 391-78-6(6-fluoroquinolin-4-ol)
- 885521-02-8(6-Fluoro-4-methoxy-1H-indole)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
